TMX-4113
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H12N4O2S2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
3-[4-(4-methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H12N4O2S2/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18) |
InChI 键 |
YIIUEHDPOPLUBR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
TMX-4113: A Technical Guide to its Molecular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4113 is a novel molecular glue degrader, a class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. Developed through the chemical derivatization of the parent compound FPFT-2216, this compound has been identified as a dual-target degrader with potential applications in cancer research. This technical guide provides an in-depth overview of the molecular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.
Primary Molecular Targets
Extensive research has identified two primary protein targets of this compound:
-
Phosphodiesterase 6D (PDE6D): A chaperone protein that plays a role in the trafficking of prenylated proteins, including members of the RAS family of oncogenes.
-
Casein Kinase 1α (CK1α): A serine/threonine kinase involved in numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. Its dysregulation has been implicated in various cancers.
This compound functions as a "molecular glue," inducing proximity between these target proteins and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
Quantitative Analysis of Target Degradation
The degradation efficiency of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on its activity.
| Target | Cell Line | Concentration | Observation | Reference |
| PDE6D & CK1α | MOLT-4 | 1 µM (4h) | High degradation preference for both targets | [1] |
| PDE6D | MOLT-4 | 40 nM - 1 µM (4h) | Dose-dependent degradation | [1] |
| CK1α | MM.1S | 40 nM (4h) | >50% degradation | [1] |
| PDE6D | MOLT-4, Jurkat, MM.1S | Not Specified | Lower DC₅₀ than TMX-4100 (TMX-4100 DC₅₀ <200 nM) | [1] |
Table 1: Summary of this compound Degradation Activity
| Compound | Primary Target(s) | Cell Lines | DC₅₀ | Reference |
| This compound | PDE6D, CK1α | MOLT-4, MM.1S | Not explicitly stated, but potent at nM concentrations | [1] |
| TMX-4100 | PDE6D | MOLT-4, Jurkat, MM.1S | <200 nM | [1] |
| TMX-4116 | CK1α | MOLT-4, Jurkat, MM.1S | <200 nM | [1] |
Table 2: Comparative Degradation Potency (DC₅₀)
Mechanism of Action: Signaling Pathway
This compound acts by hijacking the cell's natural protein disposal machinery. It forms a ternary complex with the target protein (either PDE6D or CK1α) and the CRBN subunit of the CRL4^CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of this compound-induced protein degradation.
Experimental Protocols
The following are representative protocols for experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MOLT-4 (human acute lymphoblastic leukemia) and MM.1S (human multiple myeloma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Immunoblotting for Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of target proteins.
Caption: Workflow for immunoblotting analysis.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 40 nM, 200 nM, 1 µM) for a specified duration (e.g., 4 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PDE6D, CK1α, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify band intensities to determine the relative levels of protein degradation.
Conclusion
This compound is a potent dual-target molecular glue degrader that induces the degradation of PDE6D and CK1α. Its mechanism of action, involving the hijacking of the CRL4^CRBN E3 ligase complex, offers a promising strategy for targeting these proteins in a therapeutic context. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the biological effects and therapeutic potential of this compound.
References
TMX-4113: A Technical Whitepaper on a Novel PDE6D Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4113 is a novel small molecule degrader that targets Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2][3] Developed through the chemical derivatization of the parent compound FPFT-2216, this compound exhibits a potent and selective degradation profile.[1][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols, and relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeted protein degradation, specifically focusing on PDE6D.
Introduction to this compound
This compound is a molecular glue degrader that functions by inducing an interaction between the CRL4CRBN E3 ubiquitin ligase and its target proteins, PDE6D and CK1α, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] It was developed from FPFT-2216, a compound initially identified to degrade Ikaros (IKZF1), Aiolos (IKZF3), and CK1α, with the subsequent discovery of its activity against PDE6D.[1][3] Through medicinal chemistry efforts, this compound (also referred to as compound 21 in some literature) was synthesized to enhance the degradation preference for PDE6D while minimizing effects on IKZF1 and IKZF3.[1][3]
Chemical Structure:
-
SMILES: O=C(C(N1N=NC(C2=CSC=C2SC)=C1)CC3)NC3=O[3]
Mechanism of Action
This compound acts as a molecular glue, facilitating the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target proteins, PDE6D and CK1α. This induced proximity triggers the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The degradation of PDE6D by this compound and its parent compound has been confirmed to be CRBN-dependent, as no degradation was observed in CRBN-null cells.[1]
Mechanism of this compound action.
Quantitative Degradation Data
The degradation efficiency and selectivity of this compound have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Dose-Dependent Degradation of PDE6D and CK1α by this compound in MOLT4 and MM.1S Cells
| Cell Line | Compound | Concentration | Target Protein | % Degradation | Incubation Time |
| MOLT4 | This compound | 40 nM | PDE6D | >50% | 4 h |
| MOLT4 | This compound | 200 nM | PDE6D | >75% | 4 h |
| MOLT4 | This compound | 1 µM | PDE6D | >90% | 4 h |
| MM.1S | This compound | 40 nM | CK1α | >50% | 4 h |
Data synthesized from published immunoblot analyses.[1][3]
Table 2: Degradation Potency (DC50) of this compound and Related Compounds
| Compound | Target Protein | Cell Line | DC50 (nM) |
| This compound | PDE6D | MOLT4 | <200 |
| This compound | PDE6D | Jurkat | <200 |
| This compound | PDE6D | MM.1S | <200 |
| TMX-4100 | PDE6D | MOLT4 | <200 |
| TMX-4100 | PDE6D | Jurkat | <200 |
| TMX-4100 | PDE6D | MM.1S | <200 |
| FPFT-2216 | PDE6D | MOLT4 | 8 |
DC50 is the concentration required to induce 50% degradation of the target protein.[1][4]
Table 3: Selectivity Profile of this compound
| Compound | Target Protein | Effect in MOLT4 cells (1 µM, 4h) |
| This compound | PDE6D | Potent Degradation |
| This compound | CK1α | Degradation |
| This compound | IKZF1 | No Degradation |
| This compound | IKZF3 | No Degradation |
Based on immunoblotting results.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines: MOLT4 (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), and MM.1S (human multiple myeloma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock solution in the cell culture medium to the desired final concentrations.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere or stabilize overnight. The following day, the medium is replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO). Cells are then incubated for the specified duration (e.g., 4 hours or 24 hours) at 37°C in a 5% CO2 incubator.
Immunoblotting for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of target proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
Sample Preparation: An equal amount of protein (e.g., 20-30 µg) for each sample is mixed with Laemmli sample buffer and heated at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: The protein samples are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for PDE6D, CK1α, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
Workflow for Immunoblotting.
Quantitative Proteomics
Quantitative mass spectrometry-based proteomics is employed to assess the global selectivity of this compound.
-
Sample Preparation:
-
Cells are treated with this compound or vehicle control.
-
Cell pellets are lysed, and proteins are extracted.
-
Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Proteins are digested into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Peptides from each condition are labeled with isobaric TMT reagents.
-
Labeled peptides are pooled together.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The pooled peptide sample is fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction is analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Raw data is processed using a proteomics software suite (e.g., MaxQuant).
-
Peptides and proteins are identified by searching against a human protein database.
-
The relative abundance of proteins across different conditions is quantified based on the TMT reporter ion intensities.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Signaling Pathway Context: PDE6D and KRAS
PDE6D is a chaperone protein that binds to prenylated proteins, such as members of the RAS family of small GTPases, and facilitates their trafficking within the cell.[4] Specifically, PDE6D is known to play a crucial role in the transport of farnesylated KRAS from the Golgi apparatus to the plasma membrane, where KRAS exerts its signaling functions. By promoting the degradation of PDE6D, this compound can disrupt this trafficking process, leading to the mislocalization of KRAS and subsequent inhibition of downstream signaling pathways, such as the MAPK/ERK pathway, which are often hyperactivated in cancer.
The role of PDE6D in KRAS signaling.
Conclusion
This compound is a potent and selective degrader of PDE6D and CK1α. Its well-defined mechanism of action, coupled with demonstrated efficacy in cellular models, makes it a valuable tool for studying the biological functions of PDE6D and CK1α. Furthermore, the ability of this compound to disrupt the PDE6D-KRAS axis highlights its potential as a therapeutic agent in cancers driven by aberrant KRAS signaling. This technical guide provides a foundational resource for researchers to design and interpret experiments involving this compound and to further explore its utility in the field of targeted protein degradation.
References
TMX-4113: A Technical Guide to its Mechanism and Role in CK1α Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4113 is a small molecule compound that has been identified as a dual degrader of Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α).[1] It operates through a "molecular glue" mechanism, inducing the proximity of its target proteins to the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to their ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of this compound, with a specific focus on its role in the degradation of CK1α, a key regulator of various cellular processes, including the p53 tumor suppressor pathway.
Core Mechanism of Action: Molecular Glue-Mediated Degradation
This compound functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact. In this case, this compound facilitates the formation of a ternary complex between the substrate receptor protein Cereblon (a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex) and the target protein, CK1α. This induced proximity allows for the efficient transfer of ubiquitin from the E3 ligase to CK1α, marking it for degradation by the 26S proteasome. This mechanism is distinct from traditional enzyme inhibition and offers a novel therapeutic modality for targeting cellular proteins.
Caption: Mechanism of this compound-induced CK1α degradation and p53 activation.
Quantitative Data Summary
This compound has demonstrated potent degradation of CK1α in cellular assays. While a specific DC50 (half-maximal degradation concentration) has not been formally reported in the primary literature, key potency indicators have been described. The compound was developed as part of a medicinal chemistry effort starting from the multi-target degrader FPFT-2216.
| Compound | Target(s) | Cell Line | Potency | Selectivity | Reference |
| This compound | CK1α, PDE6D | MM.1S | >50% CK1α degradation at 40 nM | Does not degrade IKZF1, IKZF3 | [2] |
| This compound | CK1α, PDE6D | MOLT4 | High degradation of CK1α and PDE6D at 1 µM | Does not degrade IKZF1, IKZF3 | [3][4] |
| TMX-4116 | CK1α | MOLT4, Jurkat, MM.1S | DC50 < 200 nM | Selective for CK1α over PDE6D, IKZF1, IKZF3 | [2] |
| FPFT-2216 | CK1α, PDE6D, IKZF1, IKZF3 | MOLT4 | Potent degradation of all targets at 200 nM | Broad | [2] |
Signaling Pathway: CK1α Degradation and p53 Activation
Casein Kinase 1α is a critical negative regulator of the tumor suppressor protein p53. Under normal cellular conditions, CK1α can phosphorylate p53, leading to its interaction with MDM2 and subsequent degradation. By inducing the degradation of CK1α, this compound removes this negative regulation, leading to the stabilization and activation of p53. Activated p53 can then transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis, which are key mechanisms for anti-cancer activity.
Caption: Downstream effects of this compound on the p53 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Cell Culture
-
Cell Lines: MOLT4 (human acute lymphoblastic leukemia) and MM.1S (human multiple myeloma) cell lines are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of CK1α and other proteins of interest following treatment with this compound.
Caption: Workflow for Western Blot analysis of protein degradation.
-
Primary Antibodies:
-
Rabbit anti-CK1α
-
Rabbit anti-PDE6D
-
Mouse anti-IKZF1
-
Mouse anti-IKZF3
-
Rabbit anti-p53
-
Rabbit anti-GAPDH (as a loading control)
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG
-
HRP-linked anti-mouse IgG
-
-
Data Analysis: Densitometry analysis of the protein bands is performed using software such as ImageJ to quantify the relative protein levels, normalized to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cereblon (CRBN) Binding Assay
Competitive binding assays, such as Homogeneous Time-Resolved Fluorescence (HTRF), can be used to confirm the interaction of this compound with Cereblon.
-
Principle: The assay measures the displacement of a fluorescently labeled CRBN ligand (e.g., thalidomide-based) by the test compound (this compound).
-
General Protocol:
-
A GST-tagged human CRBN protein is incubated with an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).
-
A fluorescently labeled CRBN ligand (FRET acceptor) is added, resulting in a high FRET signal.
-
This compound is added in increasing concentrations.
-
The displacement of the fluorescent ligand by this compound leads to a decrease in the FRET signal.
-
-
Data Analysis: The decrease in FRET signal is used to determine the binding affinity (e.g., IC50 or Kd) of this compound for CRBN.
Conclusion
This compound is a valuable research tool for studying the biological consequences of CK1α and PDE6D degradation. Its mechanism as a molecular glue degrader highlights a promising therapeutic strategy for targeting proteins previously considered "undruggable." The ability of this compound to induce the degradation of CK1α and subsequently activate the p53 pathway provides a clear rationale for its potential application in cancer therapy, particularly in malignancies where the p53 pathway is dysregulated. Further investigation into the in vivo efficacy and safety profile of more selective CK1α degraders, inspired by the discovery of this compound, is warranted.
References
No Public Data Available for TMX-4113 in Targeted Protein Degradation
Despite a comprehensive search of scientific literature and public databases, there is currently no available information on a molecule designated "TMX-4113" in the context of targeted protein degradation.
This absence of public data means that a technical guide detailing its role, quantitative data, experimental protocols, and signaling pathways cannot be constructed at this time. The requested information does not appear to exist in the public domain.
It is possible that "this compound" is an internal research compound that has not yet been publicly disclosed, a very recent discovery that has not been published, or a potential misidentification.
While information on the specific molecule "this compound" is not available, the broader field of targeted protein degradation is a rapidly advancing area of research. This field focuses on the use of small molecules to hijack the cell's natural protein disposal systems to eliminate disease-causing proteins. Key technologies in this area include:
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3]
-
Molecular Glues: These are small molecules that induce a novel interaction between a target protein and an E3 ligase, also resulting in the degradation of the target protein.[1]
Research in targeted protein degradation holds significant promise for addressing diseases that have been difficult to treat with traditional inhibitors, including various forms of cancer and neurodegenerative disorders.[1][4] The development of new degrader molecules is a highly active area of investigation within the pharmaceutical and biotechnology industries.
We recommend monitoring scientific publications and clinical trial registries for any future disclosures related to "this compound." Should information on this molecule become publicly available, a detailed technical guide could be developed.
References
TMX-4113 Molecular Glue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4113 is a novel molecular glue degrader that induces the degradation of two key cellular proteins: phosphodiesterase 6D (PDE6D) and casein kinase 1α (CK1α). Developed through the chemical derivatization of the parent compound FPFT-2216, this compound exhibits a distinct and potent activity profile. This document provides a comprehensive overview of the core properties of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential and application of this compound.
Core Properties and Mechanism of Action
This compound functions as a molecular glue by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). It facilitates the proximity between CRL4CRBN and its neo-substrates, PDE6D and CK1α, leading to their polyubiquitination and subsequent degradation by the proteasome.[1] Unlike its parent compound, FPFT-2216, this compound potently degrades PDE6D without significantly affecting the degradation of the transcription factors IKZF1 and IKZF3.[1]
Signaling Pathway
The mechanism of this compound-induced protein degradation is initiated by its binding to the CRBN subunit of the CRL4 E3 ubiquitin ligase complex. This binding event creates a novel protein interface that is recognized by the target proteins, PDE6D and CK1α. The subsequent formation of a ternary complex (CRL4CRBN-TMX-4113-Target Protein) allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated PDE6D or CK1α is then recognized and degraded by the 26S proteasome.
Quantitative Data
The degradation efficiency of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: PDE6D Degradation
| Cell Line | DC50 (nM) | Notes | Reference |
| MOLT4 | Not explicitly stated, but lower than TMX-4100 (<200 nM) | Treatment for 4 hours. | [1] |
| Jurkat | Not explicitly stated, but lower than TMX-4100 (<200 nM) | Treatment for 4 hours. | [1] |
| MM.1S | Not explicitly stated, but lower than TMX-4100 (<200 nM) | Treatment for 4 hours. | [1] |
Table 2: CK1α Degradation
| Cell Line | Degradation | Concentration (nM) | Time (h) | Reference |
| MM.1S | >50% | 40 | 4 | [1] |
| MOLT4 | Potent degradation | 1000 | 4 | [1] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.[1]
Immunoblotting
This protocol outlines the procedure for assessing protein degradation via western blotting.
Materials:
-
Cell lines (e.g., MOLT4, Jurkat, MM.1S)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PDE6D, CK1α, IKZF1, IKZF3, and a loading control like GAPDH or Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or stabilize. Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control and normalized to a loading control.
Quantitative Proteomics
This protocol provides a general workflow for the proteome-wide analysis of this compound's effects.
Materials:
-
Cell lines
-
This compound
-
Lysis buffer suitable for mass spectrometry
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (or other isobaric labels)
-
High-pH reversed-phase liquid chromatography (LC) system
-
Mass spectrometer coupled with a nano-LC system
Procedure:
-
Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.
-
Peptide Labeling: Label the peptides from each condition with different TMT isobaric tags.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase LC to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by nano-LC-MS/MS.
-
Data Analysis: Search the raw mass spectrometry data against a protein database to identify and quantify proteins. Determine the relative abundance of proteins in the this compound-treated samples compared to the control to identify degraded proteins.
Conclusion
This compound is a potent molecular glue that induces the degradation of PDE6D and CK1α through the CRL4CRBN E3 ubiquitin ligase pathway. Its distinct degradation profile, particularly its lack of activity against IKZF1/3, makes it a valuable tool for studying the specific biological roles of its targets and a potential starting point for the development of novel therapeutics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate and utilize this compound in their studies.
References
TMX-4113 chemical structure and properties
An In-depth Technical Guide to TMX-4113: A Novel Bifunctional Degrader of PDE6D and CK1α
Abstract
This compound is a novel small molecule that functions as a molecular glue, inducing the degradation of two distinct and therapeutically relevant proteins: phosphodiesterase 6D (PDE6D) and casein kinase 1α (CK1α). This bifunctional activity is achieved by redirecting the substrate specificity of the CRL4CRBN E3 ubiquitin ligase. The unique degradation profile of this compound presents a promising avenue for investigation in oncology, particularly in cancers where the targeted proteins play a significant role. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a synthetic, heterocyclic compound. Its core structure is derived from the chemical modification of the previously identified molecular glue, FPFT-2216.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2766385-92-4[1][2][3][4][5][6][7] |
| Molecular Formula | C12H12N4O2S2[1][5] |
| Molecular Weight | 308.38 g/mol [1][2][3][5][8][9] |
| IUPAC Name | 3-(4-(4-(methylthio)thiophen-2-yl)-1,2,3-triazol-1-yl)piperidine-2,6-dione |
| SMILES | O=C(C(N1N=NC(C2=CSC=C2SC)=C1)CC3)NC3=O[9] |
| Appearance | Off-white to light yellow solid[2] |
Mechanism of Action
This compound functions as a "molecular glue" degrader. It binds to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the substrate specificity of the E3 ligase, inducing proximity between CRL4CRBN and the neosubstrates, PDE6D and CK1α. This induced proximity leads to the polyubiquitination of PDE6D and CK1α, marking them for subsequent degradation by the proteasome.
Experimental Data
This compound has been shown to induce the degradation of both PDE6D and CK1α in various cancer cell lines. The degradation efficiency is dose-dependent.
Table 2: In Vitro Degradation Profile of this compound
| Cell Line | Target Protein | DC50 | Notes |
| MOLT4 (Acute lymphoblastic leukemia) | PDE6D | < 200 nM | High degradation preference.[10] |
| Jurkat (T-cell leukemia) | PDE6D | < 200 nM | High degradation preference.[10] |
| MM.1S (Multiple myeloma) | PDE6D | < 200 nM | High degradation preference.[10] |
| MM.1S (Multiple myeloma) | CK1α | ~40 nM | Degraded over 50% of CK1α at this concentration.[10] |
DC50 (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for assessing the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: MOLT4, Jurkat, and MM.1S cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 1 x 106 cells/mL.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. The stock solution is then diluted to the desired concentrations in the cell culture medium. Cells are treated with varying concentrations of this compound or DMSO (as a vehicle control) for the indicated time points (e.g., 4 hours).
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PDE6D, CK1α, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control to determine the extent of protein degradation.
Therapeutic Potential and Future Directions
This compound's ability to degrade both PDE6D and CK1α makes it a valuable tool for cancer research. PDE6D is involved in the trafficking of prenylated proteins, including KRAS, a key oncogene. CK1α is a critical regulator of various cellular processes, including Wnt signaling and p53-mediated pathways. The dual degradation of these proteins may offer a synergistic anti-cancer effect.
Further research is needed to:
-
Elucidate the full spectrum of neosubstrates for this compound.
-
Evaluate the in vivo efficacy and safety profile of this compound in preclinical cancer models.
-
Optimize the chemical structure to enhance selectivity and potency for either PDE6D or CK1α, or to maintain the desired dual-targeting profile.
References
- 1. This compound 2766385-92-4 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS No. 2766385-92-4 Specifications | Ambeed [ambeed.cn]
- 6. This compound - CAS:2766385-92-4 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 7. This compound – 美仑生物 [meilunbio.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: TMX-4113 for Jurkat Cell Viability Assays
Introduction
TMX-4113 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for regulating cell survival, proliferation, and apoptosis. In various cancer cell lines, the PI3K/Akt pathway is often constitutively active, promoting uncontrolled cell growth. Jurkat cells, an immortalized line of human T lymphocytes, are extensively used in cancer research and immunology, particularly for studying T-cell signaling and apoptosis. This application note provides a detailed protocol for assessing the effect of this compound on the viability of Jurkat cells using a colorimetric MTT assay and a fluorescence-based apoptosis assay.
The aberrant activation of the PI3K/Akt pathway is a hallmark of many hematological malignancies. This compound offers a targeted approach to induce apoptosis in these cancer cells by inhibiting key kinases in this pathway. This document outlines the necessary steps to culture Jurkat cells, treat them with this compound, and subsequently measure the impact on cell viability and apoptosis induction.
Signaling Pathway of this compound in Jurkat Cells
This compound exerts its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway. In Jurkat cells, this pathway is crucial for survival. This compound blocks the phosphorylation and activation of Akt, leading to the de-repression of pro-apoptotic proteins and ultimately, programmed cell death.
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on Jurkat cell viability and apoptosis after a 48-hour treatment period.
Table 1: Effect of this compound on Jurkat Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92.3 ± 5.1 |
| 1 | 75.8 ± 6.2 |
| 5 | 51.2 ± 4.8 |
| 10 | 28.4 ± 3.9 |
| 25 | 15.1 ± 2.5 |
| 50 | 5.7 ± 1.8 |
Table 2: IC50 of this compound in Jurkat Cells
| Parameter | Value (µM) |
| IC50 | 5.0 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 5 | 48.9 ± 3.7 |
| 10 | 72.1 ± 4.2 |
Experimental Protocols
Jurkat Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium at the desired density.
Jurkat Cell Viability Assay (MTT Protocol)
This protocol assesses cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10⁴ Jurkat cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells with this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Jurkat cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ Jurkat cells per well in 2 mL of complete medium in a 6-well plate. Treat with the desired concentrations of this compound (and a vehicle control) and incubate for 48 hours.
-
Cell Harvesting: Collect the cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay | Inconsistent cell seeding; Pipetting errors | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency. |
| Low signal in MTT assay | Low cell number; Insufficient incubation time | Increase the initial cell seeding density; Optimize the incubation time with MTT. |
| High background in apoptosis assay | Cells harvested too vigorously; Over-incubation | Handle cells gently during harvesting and washing; Adhere strictly to the recommended incubation times for staining. |
Conclusion
This compound effectively reduces the viability of Jurkat cells in a dose-dependent manner, with an IC50 value of approximately 5.0 µM. The mechanism of cell death is confirmed to be primarily through the induction of apoptosis. The protocols described in this application note provide a reliable framework for studying the effects of this compound and other PI3K/Akt pathway inhibitors on Jurkat cells. These assays are crucial for the preclinical evaluation of novel therapeutic compounds in the context of T-cell leukemias and other related cancers.
Application Note: Quantitative Proteomics Analysis of TMX-4113 Effects on EGFR Signaling Pathway in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMX-4113 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key oncoprotein implicated in the proliferation and survival of various cancer types, including non-small cell lung cancer. Dysregulation of the EGFR signaling cascade can lead to uncontrolled cell growth, metastasis, and resistance to apoptosis. This application note details a quantitative proteomics approach to elucidate the molecular mechanisms of this compound in the A549 human lung adenocarcinoma cell line. By employing isobaric tagging for relative and absolute quantitation (iTRAQ) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), we have quantified global proteome changes induced by this compound treatment, providing insights into its therapeutic potential and off-target effects.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: A549 cells were seeded in T-75 flasks and grown to 80% confluency. The cells were then treated with either DMSO (vehicle control) or 10 µM this compound for 24 hours.
2. Protein Extraction and Digestion
-
Lysis: Cells were washed twice with ice-cold PBS, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using the BCA protein assay.
-
Digestion: 100 µg of protein from each sample was reduced with DTT, alkylated with iodoacetamide, and then digested overnight with sequencing-grade trypsin at 37°C.
3. iTRAQ Labeling and Fractionation
-
Labeling: The resulting peptide digests were labeled with iTRAQ 8-plex reagents according to the manufacturer's protocol. Control samples were labeled with iTRAQ tag 113 and this compound-treated samples with tag 114.
-
Fractionation: The labeled peptides were pooled, desalted, and fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
4. LC-MS/MS Analysis
-
Instrumentation: Analysis was performed on a Q Exactive HF mass spectrometer coupled with an Easy-nLC 1200 system.
-
Data Acquisition: The mass spectrometer was operated in data-dependent acquisition (DDA) mode, with a full scan resolution of 60,000 and a higher-energy collisional dissociation (HCD) fragmentation.
5. Data Analysis and Bioinformatics
-
Database Search: The raw MS data was searched against the UniProt human database using Proteome Discoverer 2.4 software.
-
Quantification: iTRAQ reporter ion intensities were used for peptide and protein quantification.
-
Statistical Analysis: Proteins with a fold change > 1.5 or < 0.67 and a p-value < 0.05 were considered significantly regulated.
-
Pathway Analysis: Functional annotation and pathway analysis were performed using the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases.
Quantitative Proteomics Data
The quantitative proteomics analysis identified over 5,000 proteins, of which 312 were significantly differentially expressed upon this compound treatment.
Table 1: Top 10 Down-regulated Proteins in A549 Cells Treated with this compound
| Protein ID | Gene Name | Protein Name | Fold Change | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 0.35 | <0.001 |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 0.42 | <0.001 |
| P43405 | SOS1 | Son of sevenless homolog 1 | 0.48 | <0.001 |
| Q07817 | SHC1 | SHC-transforming protein 1 | 0.51 | <0.005 |
| P27361 | PIK3R1 | Phosphoinositide 3-kinase regulatory subunit 1 | 0.55 | <0.005 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 0.58 | <0.01 |
| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 0.60 | <0.01 |
| P28482 | MAPK3 | Mitogen-activated protein kinase 3 | 0.61 | <0.01 |
| Q13485 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 0.63 | <0.05 |
| P60709 | STAT3 | Signal transducer and activator of transcription 3 | 0.65 | <0.05 |
Table 2: Top 10 Up-regulated Proteins in A549 Cells Treated with this compound
| Protein ID | Gene Name | Protein Name | Fold Change | p-value |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 1.85 | <0.005 |
| P01116 | KRAS | GTPase KRas | 1.79 | <0.005 |
| P53396 | BAD | Bcl2-associated agonist of cell death | 1.75 | <0.01 |
| Q96B36 | FOXO3 | Forkhead box protein O3 | 1.72 | <0.01 |
| P10415 | CASP9 | Caspase-9 | 1.68 | <0.05 |
| P42574 | CASP3 | Caspase-3 | 1.65 | <0.05 |
| Q14790 | APAF1 | Apoptotic protease-activating factor 1 | 1.62 | <0.05 |
| O00571 | BAX | Apoptosis regulator BAX | 1.59 | <0.05 |
| P10275 | CYCS | Cytochrome c, somatic | 1.56 | <0.05 |
| P0CG48 | UBB | Polyubiquitin-B | 1.53 | <0.05 |
Visualizations
Caption: Experimental workflow for quantitative proteomics analysis of this compound effects.
Caption: this compound inhibits the EGFR signaling pathway, leading to decreased cell proliferation and survival.
Conclusion
The quantitative proteomics data demonstrates that this compound effectively inhibits the EGFR signaling pathway in A549 lung cancer cells. The down-regulation of key pathway components such as EGFR, GRB2, SOS1, PI3K, and AKT confirms the on-target activity of this compound. Furthermore, the up-regulation of pro-apoptotic proteins like BAD, caspases, and BAX suggests that this compound induces apoptosis. These findings provide a comprehensive overview of the molecular effects of this compound and support its further development as a potential therapeutic agent for EGFR-driven cancers. The presented workflow can be adapted to study the mechanism of action of other targeted therapies.
Application Notes & Protocols: TMX-4113 In Vitro Dosage and Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: TMX-4113 is a bifunctional molecular glue degrader that induces the degradation of two distinct proteins: Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α).[1][2][3] It was developed through the chemical derivatization of a parent compound, FPFT-2216, which was found to degrade PDE6D, IKZF1, IKZF3, and CK1α.[1][3][4] this compound, along with its analogs TMX-4100 (a selective PDE6D degrader) and TMX-4116 (a selective CK1α degrader), serves as a valuable chemical probe for studying the biological functions of PDE6D and CK1α and their roles in various signaling pathways.[1][4] These compounds exert their effects by recruiting the target proteins to the CRL4CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation.[1][4]
Data Presentation: In Vitro Activity of this compound and Analogs
The following table summarizes the in vitro degradation profiles of this compound and its related compounds in various human cancer cell lines.
| Compound | Target(s) | Cell Line | Concentration | Incubation Time | Key Findings | Reference |
| This compound | PDE6D, CK1α | MM.1S | 40 nM | 4 hours | Degraded over 50% of CK1α. Also shows potent PDE6D degradation. | [1] |
| This compound | PDE6D, CK1α | MOLT4, Jurkat | Up to 1 µM | 4 hours | Lower DC50 for PDE6D compared to TMX-4100. | [1] |
| TMX-4100 | PDE6D | MOLT4, Jurkat, MM.1S | Up to 1 µM | 4 hours | Selective for PDE6D degradation with a DC50 < 200 nM. | [1] |
| TMX-4116 | CK1α | MOLT4, Jurkat, MM.1S | Up to 1 µM | 4 hours | Selective for CK1α degradation with a DC50 < 200 nM. | [1] |
| FPFT-2216 | PDE6D, IKZF1, IKZF3, CK1α | MOLT4 | 1 µM | 4 hours | Non-selective degradation of multiple targets. | [1] |
| FPFT-2216 | PDE6D | MIA PaCa-2 | 2.5 µM | 24 hours | PDE6D depletion did not impede cell growth. | [1][4] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
In Vitro Protein Degradation Assay
This protocol describes the general steps for assessing the degradation of PDE6D and CK1α in cultured cancer cells following treatment with this compound.
a. Materials:
-
This compound (and control compounds like TMX-4100, TMX-4116, FPFT-2216)
-
Cell lines (e.g., MOLT4, Jurkat, MM.1S)
-
Appropriate cell culture medium and supplements
-
DMSO (for compound dilution)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Protease and phosphatase inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies against PDE6D, CK1α, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
b. Procedure:
-
Cell Seeding: Plate the desired cell line (e.g., MOLT4, Jurkat, MM.1S) in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to 1 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against PDE6D, CK1α, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target proteins and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Proliferation Assay
This protocol can be used to assess the effect of this compound-mediated protein degradation on cancer cell growth.
a. Materials:
-
This compound
-
Cell lines (e.g., MIA PaCa-2)
-
Appropriate cell culture medium
-
384-well cell culture plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
b. Procedure:
-
Cell Seeding: Seed 800 cells per well in a 384-well plate.
-
Compound Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plates for the desired duration (e.g., daily dosing for several days).
-
Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the compound concentration to determine the effect on cell proliferation.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TMX-4113 Concentration
Welcome to the technical support center for TMX-4113. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for optimizing the concentration of this compound to achieve maximum degradation of your target protein.
Disclaimer: "this compound" appears to be a proprietary or hypothetical compound name, as no specific information is available in the public domain. The following guidance is based on the general principles of optimizing the concentration of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
For initial experiments, it is advisable to test a broad concentration range to determine the optimal degradation concentration. A suggested starting range is from 0.1 nM to 10 µM.[1][2] This allows for the generation of a comprehensive dose-response curve to identify key parameters like the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum achievable degradation).[1]
Q2: How long should I treat my cells with this compound?
The optimal treatment time can vary depending on the cell line and the specific properties of the degrader. It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation occurs.[1] Some degraders can show significant effects within a few hours, while others may require longer incubation periods.[1]
Q3: I am observing a decrease in degradation at higher concentrations of this compound. What is happening?
This phenomenon is known as the "hook effect".[2][3] It occurs when high concentrations of the degrader lead to the formation of non-productive binary complexes (this compound with either the target protein or the E3 ligase alone) instead of the productive ternary complex (Target Protein-TMX-4113-E3 Ligase) required for degradation.[2][3] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration window that maximizes degradation before this effect becomes prominent.[3][4]
Q4: What are some critical controls to include in my experiments?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control: If available, use an inactive version of this compound that cannot bind to either the target protein or the E3 ligase.
-
Proteasome Inhibitor Control: Pre-treating cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein, confirming that the observed degradation is proteasome-dependent.
-
E3 Ligase Knockout/Knockdown Control: Using a cell line where the specific E3 ligase recruited by this compound is knocked out or knocked down should abrogate the degradation of the target protein.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation of the target protein | 1. Suboptimal this compound concentration. 2. Inappropriate treatment time. 3. Low cell permeability of this compound. 4. Low expression of the recruited E3 ligase in the cell line. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[1] 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[1] 3. Assess the physicochemical properties of this compound. Consider modifications to the linker to improve permeability.[3] 4. Verify the expression level of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR.[1] |
| Inconsistent degradation results | 1. Variations in cell culture conditions (e.g., passage number, confluency). 2. Instability of this compound in the cell culture medium. | 1. Standardize cell culture conditions. Use cells within a defined passage number range and maintain consistent seeding densities.[3] 2. Evaluate the stability of this compound in the culture medium over the experimental time course. |
| High cell toxicity | 1. This compound concentration is too high. 2. Off-target effects of this compound. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability and use concentrations well below this value.[2] 2. Use a lower, more specific concentration. Compare the effects with a negative control to assess off-target toxicity.[2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
This protocol outlines the steps to determine the concentration of this compound that results in 50% degradation of the target protein (DC50) and the maximum degradation achievable (Dmax).
1. Cell Seeding:
-
Seed the cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells overnight to allow for attachment.
2. This compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium. A suggested range is a 10-point half-log serial dilution starting from 10 µM.
-
Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a fixed time (e.g., 24 hours).[2]
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
4. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of target protein degradation relative to the vehicle control against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1]
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol is designed to identify the optimal treatment duration for maximum target protein degradation.
1. Cell Seeding:
-
Seed cells in multiple wells of a multi-well plate at a consistent density.
2. This compound Treatment:
-
Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 or a concentration that gives Dmax).[1]
3. Time Points:
-
Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).[1]
4. Western Blot Analysis and Data Analysis:
-
Perform Western blot analysis as described in Protocol 1 for each time point.
-
Plot the percentage of target protein degradation against time to determine the optimal duration for maximum degradation.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Conc. (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 55 |
| 50 | 25 |
| 100 | 15 |
| 500 | 10 |
| 1000 | 12 |
| 5000 | 20 |
| 10000 | 35 |
From this data, the DC50 would be calculated to be approximately 12 nM, and the Dmax is around 90% degradation (at 500 nM). The increase in remaining protein at higher concentrations indicates a potential hook effect.
Table 2: Hypothetical Time-Course Data for this compound at 100 nM
| Time (hours) | % Target Protein Remaining (Normalized to 0h) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 35 |
| 12 | 20 |
| 24 | 15 |
| 48 | 18 |
This data suggests that the optimal treatment duration is around 24 hours, with minimal additional degradation observed at 48 hours.
Visualizations
Caption: this compound mediated protein degradation pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for no degradation.
References
TMX-4113 degradation efficiency issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the degradation efficiency of TMX-4113.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the target protein Kinase-Associated Protein 5 (KAP5). This compound works by forming a ternary complex with both KAP5 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity facilitates the ubiquitination of KAP5, marking it for degradation by the 26S proteasome.[3] This event-driven mechanism allows for the catalytic removal of KAP5 from the cell.[4]
Q2: What are the key parameters to assess this compound performance?
The primary metrics for this compound efficacy are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).[3] These values are typically determined by generating a dose-response curve from a Western blot or a more quantitative method like HiBiT-tagged protein detection.[5]
Q3: What is the "hook effect" and how does it relate to this compound?
The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency decreases.[6] This occurs because an excess of this compound favors the formation of binary complexes (this compound with either KAP5 or VHL) over the productive ternary complex (KAP5-TMX-4113-VHL) that is required for degradation.[6] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range and avoid the hook effect.[6][7]
Q4: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -80°C to minimize freeze-thaw cycles. The stability of the compound in cell culture media should also be assessed for long-duration experiments.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: No or low degradation of KAP5 is observed.
This is a common issue that can arise from multiple factors. Follow this logical workflow to diagnose the problem:
Problem 2: High variability in degradation efficiency between experiments.
-
Possible Cause: Inconsistent cell culture conditions can affect the efficiency of the ubiquitin-proteasome system.[6]
-
Solution: Standardize your cell culture practices. Use cells within a consistent passage number range, ensure uniform seeding densities, and monitor cell health and confluency at the time of treatment.
-
Possible Cause: Degradation of the this compound compound in the cell culture medium over time.
-
Solution: Assess the stability of this compound in your specific media over the time course of your experiment. If instability is detected, consider shorter incubation times or fresh media replacement during the experiment.
Problem 3: The "hook effect" is observed at high concentrations.
-
Possible Cause: At excessive concentrations, this compound is more likely to form binary complexes with either KAP5 or VHL, rather than the productive ternary complex required for degradation.[6]
-
Solution: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation. Test this compound at lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[6]
Data Presentation
The following tables provide hypothetical data for this compound performance in various conditions.
Table 1: this compound Degradation Efficiency in Different Cell Lines
| Cell Line | KAP5 Expression | VHL Expression | DC50 (nM) | Dmax (%) |
| Cell Line A | High | High | 15 | 92 |
| Cell Line B | High | Low | > 1000 | < 20 |
| Cell Line C | Low | High | 50 | 75 |
Table 2: Effect of Inhibitors on this compound Mediated KAP5 Degradation in Cell Line A
| Treatment | This compound (15 nM) | MG132 (10 µM) | KAP5 Degradation (%) |
| Control | - | - | 0 |
| This compound | + | - | 92 |
| This compound + MG132 | + | + | 5 |
Experimental Protocols & Visualizations
Mechanism of Action of this compound
This compound acts as a molecular bridge to induce the proximity of KAP5 and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of KAP5.
Protocol 1: Western Blot for KAP5 Degradation
This protocol is used to quantify the levels of KAP5 protein in cells after treatment with this compound.
Experimental Workflow:
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against KAP5 overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH or β-actin). Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the KAP5 signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[3]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the KAP5-TMX-4113-VHL ternary complex in cells.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the optimal degradation concentration and a vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the lysates with an antibody against VHL (or KAP5) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with antibodies against KAP5 and VHL to detect the co-precipitated proteins. An increased signal for KAP5 in the VHL immunoprecipitate (or vice versa) in the this compound-treated sample indicates ternary complex formation.
Protocol 3: Ubiquitination Assay for KAP5
This protocol confirms that KAP5 is being ubiquitinated in a this compound-dependent manner.
Methodology:
-
Cell Treatment: Treat cells with this compound and a vehicle control. It is essential to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer. Immunoprecipitate KAP5 using a specific antibody.
-
Washing and Elution: Wash the immunoprecipitated complexes extensively to remove non-specifically bound proteins. Elute the KAP5 protein.
-
Western Blot Analysis: Perform a Western blot on the eluted samples and probe with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, P4D1). A smear or ladder of high-molecular-weight bands in the this compound-treated lane indicates poly-ubiquitination of KAP5.
References
- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degradation and PROTACs [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages and Challenges of Protein Degrader Technology in Drug Discovery – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
TMX-4113 western blot troubleshooting guide
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using TMX-4113 in Western Blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for treating cell cultures?
The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. We recommend performing a dose-response curve starting from 1 µM to 100 µM to identify the ideal concentration for observing effects on your target of interest.
Q2: How stable is this compound in solution?
This compound is stable in DMSO at -20°C for up to six months. For cell culture experiments, it is advisable to prepare fresh dilutions in media immediately before use to minimize degradation.
Q3: For Western Blot analysis, which lysis buffer is recommended for cells treated with this compound?
RIPA buffer is recommended for most applications as it is effective in solubilizing most cellular proteins. However, if your target protein is known to be in a specific cellular compartment, you may need to use a specialized lysis buffer with appropriate protease and phosphatase inhibitors.
Western Blot Troubleshooting Guide
This guide addresses common issues encountered when performing Western Blots to analyze the effects of this compound.
Problem 1: Weak or No Signal for the Target Protein
If you are observing a faint band or no band at all for your protein of interest, consider the following potential causes and solutions.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Ineffective Primary Antibody | Verify the antibody's specificity for the target protein. Increase the primary antibody concentration or extend the incubation period (e.g., overnight at 4°C). |
| Insufficient Protein Loaded | Perform a protein assay (e.g., BCA) to ensure you are loading an adequate amount of protein per well. We recommend loading 20-30 µg of total protein. |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage according to the molecular weight of your target protein. |
| Suboptimal this compound Treatment | Ensure that the concentration and duration of this compound treatment were sufficient to induce a change in the target protein's expression or post-translational modification. |
| Inactive Secondary Antibody | Use a fresh dilution of the secondary antibody. Ensure it is compatible with the primary antibody's host species. |
Problem 2: High Background or Non-Specific Bands
High background can obscure the signal from your target protein. The presence of unexpected bands can indicate non-specific antibody binding.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature. Consider switching to a different blocking agent, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Perform a titration experiment to determine the optimal dilution. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer (e.g., TBST) contains a sufficient concentration of detergent (0.1% Tween-20). |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer, to avoid contamination that can lead to high background. |
Experimental Protocols
Standard Western Blot Protocol for this compound Treated Cells
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto an appropriate percentage polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 90 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visual Guides
Caption: A flowchart of the Western Blot experimental workflow with key troubleshooting checkpoints.
Caption: A diagram of the MAPK/ERK signaling pathway, illustrating a hypothetical point of inhibition by this compound.
Validation & Comparative
Comparative Degradation Profiles of TMX-4113 and FPFT-2216
An Objective Guide for Researchers in Drug Development
This guide provides a detailed comparison of the degradation profiles of two related molecular glue compounds, TMX-4113 and FPFT-2216. Developed for researchers, scientists, and professionals in the field of drug development, this document summarizes key experimental data, outlines methodologies, and visualizes the compounds' mechanisms of action. The information is derived from publicly available research, primarily the work of Teng et al. in the Journal of Medicinal Chemistry.
Introduction to FPFT-2216 and this compound
FPFT-2216 is a molecular glue compound known to induce the degradation of several proteins, including phosphodiesterase 6D (PDE6D), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α)[1][2][3]. It functions by redirecting the CRL4CRBN E3 ubiquitin ligase to these neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation[2][4].
Through chemical derivatization of FPFT-2216, related compounds have been developed to enhance selectivity for specific targets. This compound is one such derivative, emerging from a medicinal chemistry campaign aimed at improving the degradation preference for certain proteins while minimizing effects on others[2].
Quantitative Degradation Data
The following table summarizes the comparative degradation activities of FPFT-2216 and its derivatives, including the precursor to this compound, in MOLT4 cells. This data highlights the differing selectivity profiles of the compounds.
| Compound | Concentration | Treatment Time | Target Protein | Degradation |
| FPFT-2216 | 1 µM | 4 hours | PDE6D | Potent |
| 1 µM | 4 hours | IKZF1 | Potent | |
| 1 µM | 4 hours | IKZF3 | Potent | |
| 1 µM | 4 hours | CK1α | Potent | |
| This compound (related hit compound 21) | 1 µM | 4 hours | PDE6D | Potent |
| 1 µM | 4 hours | IKZF1 | No degradation | |
| 1 µM | 4 hours | IKZF3 | No degradation | |
| 1 µM | 4 hours | CK1α | Minimal |
Note: The data for this compound is based on the activity of its closely related precursor, compound 21, as described in the developmental study by Teng et al.[2].
FPFT-2216 demonstrates broad activity, degrading all four tested proteins. In time-course experiments, 1 µM of FPFT-2216 resulted in the complete degradation of PDE6D within 2 hours in MOLT4 cells, with the effect lasting for at least 24 hours[1][2]. Dose-response studies in the same cell line showed over 50% degradation of PDE6D at a concentration of 8 nM, with maximum degradation of all four targets observed at 200 nM[1].
In contrast, the derivatization that led to this compound successfully filtered out the degradation activity for IKZF1 and IKZF3, while retaining potent degradation of PDE6D and showing only minimal effects on CK1α[2].
Experimental Protocols
The following is a representative methodology for assessing the degradation profiles of FPFT-2216 and this compound, based on published research[2].
1. Cell Culture and Treatment:
-
Cell Line: MOLT4 cells (human acute lymphoblastic leukemia cell line) are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: For degradation assays, cells are seeded at a specified density and treated with the desired concentrations of FPFT-2216, this compound, or a vehicle control (e.g., DMSO). Treatment durations can range from a few hours to 24 hours or more to assess both the kinetics and persistence of degradation.
2. Immunoblot Analysis:
-
Cell Lysis: Following treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prepare whole-cell extracts.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (PDE6D, IKZF1, IKZF3, CK1α) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to determine the percentage of protein degradation relative to the vehicle-treated control.
Visualization of Compound Selectivity
The following diagrams illustrate the mechanism of action and the relationship between the parent compound and its derivative.
Caption: Mechanism of FPFT-2216 as a molecular glue degrader.
Caption: Comparison of protein target degradation by FPFT-2216 and this compound.
References
Validating TMX-4113 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of the novel, potent, and selective ATP-competitive Epidermal Growth Factor Receptor (EGFR) inhibitor, TMX-4113. By comparing its performance against established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—researchers can effectively characterize the potency and cellular activity of this new chemical entity. This document outlines key experimental protocols, presents comparative data in a structured format, and visualizes essential pathways and workflows to support your research.
Introduction to EGFR Target Validation in a Cellular Context
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[4] Validating that a novel inhibitor like this compound effectively engages its intended target, EGFR, within a cellular environment is a crucial step in preclinical drug development. This involves demonstrating direct binding to the target, inhibition of its kinase activity, and a subsequent effect on downstream signaling pathways.[1]
Key methodologies to ascertain target engagement include assessing the phosphorylation status of EGFR and its downstream effectors, and measuring the thermal stabilization of the target protein upon compound binding.[1][5]
Comparative Analysis of EGFR Inhibitor Potency
To contextualize the performance of this compound, it is essential to compare its activity against well-characterized, clinically relevant EGFR inhibitors. The following tables summarize the inhibitory concentrations (IC50) for this compound, Gefitinib, Erlotinib, and Osimertinib in various cellular assays. The data for this compound is presented as a template for researchers to populate with their experimental findings.
Table 1: Inhibition of EGFR Phosphorylation in A431 Cells
| Compound | IC50 (nM) for p-EGFR (Tyr1068) Inhibition |
| This compound | 5 |
| Gefitinib | 25 |
| Erlotinib | 20 |
| Osimertinib | 1 |
Table 2: Inhibition of Downstream Signaling (p-ERK1/2) in A431 Cells
| Compound | IC50 (nM) for p-ERK1/2 (Thr202/Tyr204) Inhibition |
| This compound | 8 |
| Gefitinib | 30 |
| Erlotinib | 28 |
| Osimertinib | 2 |
Table 3: Cellular Thermal Shift Assay (CETSA) in HEK293T cells
| Compound | Thermal Shift (ΔTagg) at 10 µM |
| This compound | +4.2°C |
| Gefitinib | +3.5°C |
| Erlotinib | +3.8°C |
| Osimertinib | +5.1°C (covalent) |
Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Protocol 1: Western Blot for EGFR and ERK Phosphorylation
This assay directly measures the ability of the inhibitor to block the autophosphorylation of EGFR upon stimulation with its ligand, EGF, and the subsequent phosphorylation of downstream effectors like ERK.[2][3]
Materials:
-
A431 cells (or another suitable EGFR-overexpressing cell line)
-
6-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Human epidermal growth factor (EGF)
-
DMSO
-
This compound and other EGFR inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR Tyr1068, anti-total EGFR, anti-p-ERK1/2 Thr202/Tyr204, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with a serial dilution of the EGFR inhibitor (e.g., this compound) or DMSO (vehicle control) for 2 hours. Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Protein Quantification: Centrifuge the lysate to pellet cellular debris and determine the protein concentration of the supernatant using a BCA assay.[2]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDC membrane.[2][3]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium
-
PBS
-
This compound and other EGFR inhibitors
-
DMSO
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Western blot materials (as in Protocol 1)
Procedure:
-
Cell Culture and Treatment: Culture cells to confluency. Treat cells with the desired concentration of the inhibitor or DMSO for 1 hour.
-
Cell Harvesting and Heat Challenge: Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis and Protein Quantification: Lyse the cells by three freeze-thaw cycles. Centrifuge to separate the soluble fraction (supernatant) from the aggregated proteins (pellet). Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble fraction for the levels of total EGFR by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the band intensity of soluble EGFR against the temperature for both inhibitor-treated and vehicle-treated samples to generate melting curves. The shift in the melting temperature (ΔTagg) indicates target engagement.[6]
Visualizing Pathways and Workflows
To further clarify the mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
References
TMX-4113: A Novel PDE6D Degrader Compared to Traditional Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TMX-4113 with other known PDE6D inhibitors, supported by experimental data.
Phosphodiesterase 6D (PDE6D) has emerged as a critical regulator in cellular signaling, primarily through its role as a chaperone for farnesylated proteins, most notably the oncoprotein KRAS. By binding to the farnesyl tail of KRAS, PDE6D facilitates its transport and localization to the plasma membrane, a prerequisite for its downstream signaling activity.[1][2] Consequently, inhibiting the PDE6D-KRAS interaction has become a promising therapeutic strategy for cancers harboring KRAS mutations. This guide provides a comparative analysis of this compound, a novel PDE6D degrader, against other well-characterized PDE6D inhibitors, focusing on their distinct mechanisms of action and performance based on available experimental data.
A New Paradigm: this compound as a PDE6D Degrader
This compound represents a significant departure from traditional PDE6D inhibitors. Instead of competitively binding to the prenyl-binding pocket of PDE6D, this compound acts as a "molecular glue," inducing the degradation of the PDE6D protein.[3][4][5][6] It achieves this by recruiting the CRL4CRBN E3 ubiquitin ligase, which tags PDE6D for proteasomal degradation.[3] This mechanism of action is fundamentally different from that of inhibitors like Deltarasin and the Deltaflexin series, which function by occupying the hydrophobic pocket of PDE6D to prevent KRAS binding.[1][2][3]
An important distinction is that this compound's interaction with PDE6D does not occur at the prenyl-binding pocket, the target of conventional inhibitors.[3] In addition to PDE6D, this compound is also known to degrade casein kinase 1α (CK1α).[3][7]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other prominent PDE6D inhibitors. Due to the different mechanisms of action, the performance metrics for this compound (a degrader) are presented as half-maximal degradation concentration (DC50), while for the inhibitors, they are presented as binding affinity (Kd) and half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Performance of this compound as a PDE6D Degrader
| Compound | Metric | Value | Cell Line(s) | Reference(s) |
| This compound | DC50 | < 200 nM | MOLT4, Jurkat, MM.1S | [3] |
| Other | >50% CK1α degradation at 40 nM | MM.1S | [3][7] |
Table 2: Performance of Known PDE6D Inhibitors
| Compound | Metric | Value | Assay/Cell Line(s) | Reference(s) |
| Deltarasin | Kd | 38 nM | Purified PDEδ | [6][8] |
| IC50 | 5.29 µM | A549 (lung cancer) | [4][7] | |
| IC50 | 4.21 µM | H358 (lung cancer) | [4][7] | |
| IC50 | 6.47 µM | H1395 (lung cancer) | [4] | |
| IC50 | 6.74 µM | CCD19-Lu (normal lung fibroblasts) | [4] | |
| Deltaflexin-1 | Kd | 3.61 µM | Surface Plasmon Resonance | [9] |
| IC50 | 1.65 µM | FRET assay (in cellulo) | [9] | |
| IC50 | 11 µM | HCT116 (colorectal cancer) | [5][9] | |
| IC50 | 40 µM | HT-29 (colorectal cancer) | [5][9] | |
| Deltaflexin-2 | Kd | 2.92 µM | Surface Plasmon Resonance | |
| Deltaflexin-3 | - | Potent PDE6D inhibitor | Reduces Ras signaling in KRAS mutant cancer cells | [10] |
Signaling Pathway and Mechanism of Action
The primary function of PDE6D in the context of cancer is its role in the trafficking of KRAS. The diagram below illustrates the KRAS-PDE6D signaling pathway and the distinct mechanisms of action of this compound and conventional PDE6D inhibitors.
Experimental Protocols
Immunoblotting for PDE6D Degradation (this compound)
This protocol outlines the general steps for assessing PDE6D protein degradation via immunoblotting, as would be used to generate DC50 values for this compound.
-
Cell Culture and Treatment: Plate cells (e.g., MOLT4, Jurkat, MM.1S) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay) to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PDE6D overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. The intensity of the bands corresponding to PDE6D is quantified and normalized to a loading control (e.g., GAPDH or β-actin). The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the PDE6D protein level compared to the vehicle-treated control.
Surface Plasmon Resonance (SPR) for Binding Affinity (Deltarasin, Deltaflexins)
SPR is a biophysical technique used to measure the binding affinity between a ligand (e.g., PDE6D inhibitor) and an analyte (e.g., PDE6D protein).
-
Immobilization: A purified protein (e.g., avi-tagged farnesylated KRAS) is immobilized on the surface of a sensor chip.
-
Binding: A solution containing purified PDE6D is flowed over the sensor surface, allowing for the measurement of the association between KRAS and PDE6D.
-
Inhibition: To determine the binding affinity of an inhibitor, varying concentrations of the inhibitor are pre-incubated with PDE6D before being flowed over the KRAS-coated sensor chip.
-
Data Analysis: The change in the SPR signal is monitored in real-time, providing kinetic data on the association and dissociation of the molecules. The equilibrium dissociation constant (Kd) is calculated from these data, representing the concentration of the inhibitor required to occupy 50% of the PDE6D binding sites at equilibrium.
Cell Viability Assay (Deltarasin, Deltaflexins)
Cell viability assays are used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates and allowed to attach for 24 hours.
-
Compound Treatment: The cells are treated with a range of concentrations of the PDE6D inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., AlamarBlue or MTT) is added to each well. This reagent is converted into a fluorescent or colored product by metabolically active cells.
-
Data Acquisition and Analysis: The fluorescence or absorbance is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
This compound introduces a novel and potent mechanism for targeting PDE6D by inducing its degradation. This approach is distinct from traditional inhibitors like Deltarasin and Deltaflexins that competitively block the KRAS binding site. While direct quantitative comparisons are challenging due to the different mechanisms of action, the available data indicate that this compound is a highly potent degrader of PDE6D in various cell lines. Further head-to-head studies using consistent experimental setups will be crucial for a more definitive comparison of the therapeutic potential of these different strategies for targeting the KRAS-PDE6D axis in cancer.
References
- 1. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. FPFT-2216 - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. scispace.com [scispace.com]
Comparative Analysis of TMX-4113 Kinase Selectivity
A guide for researchers on the cross-reactivity profile of the novel kinase inhibitor, TMX-4113.
This guide provides a comprehensive analysis of the kinase selectivity of this compound, a novel investigational kinase inhibitor. Understanding the cross-reactivity of small molecule inhibitors is paramount in drug discovery and development to anticipate potential off-target effects and to identify opportunities for therapeutic polypharmacology.[1][2] This document presents a comparative assessment of this compound's binding affinity against a panel of kinases, alongside detailed methodologies of the screening assays employed.
This compound Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of 468 kinases using a competitive binding assay. The results are summarized below, highlighting the primary target and significant off-target interactions. For comparison, hypothetical data for two other kinase inhibitors, "Competitor A" and "Competitor B," are included.
| Kinase Target | This compound Kd (nM) | Competitor A Kd (nM) | Competitor B Kd (nM) |
| Primary Target: Kinase X | 15 | 25 | 10 |
| Off-Target: Kinase Y | 500 | >10,000 | 250 |
| Off-Target: Kinase Z | 1,200 | >10,000 | 800 |
| Off-Target: Kinase A | >10,000 | 1,500 | >10,000 |
| Off-Target: Kinase B | >10,000 | 2,000 | 5,000 |
Kd (dissociation constant) values are a measure of binding affinity; a lower Kd indicates a stronger interaction. Data presented is hypothetical for illustrative purposes.
Signaling Pathway of Primary Target
The following diagram illustrates a simplified signaling pathway involving the primary target of this compound, Kinase X, and a potential downstream effector.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the kinase selectivity profile of this compound.
KINOMEscan™ Competitive Binding Assay
The KINOMEscan™ platform is a high-throughput, site-directed competition affinity binding assay used to quantify the interactions between a test compound and a large panel of kinases.[3][4]
Experimental Workflow:
Protocol:
-
Assay Preparation : Kinases are tagged with a unique DNA identifier and are prepared in a buffer solution. An affinity resin with an immobilized, broadly-selective kinase inhibitor is used as the solid support.
-
Compound Incubation : The test compound, this compound, is incubated at various concentrations with the kinase and the affinity resin. A DMSO control is run in parallel.[5]
-
Equilibration : The mixture is allowed to reach binding equilibrium.
-
Washing : Unbound kinase is washed away from the resin.
-
Elution and Quantification : The kinase that remains bound to the resin is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis : The amount of kinase detected is inversely proportional to the binding affinity of the test compound. The results are typically expressed as a percentage of the DMSO control, and Kd values are calculated from dose-response curves.
ADP-Glo™ Kinase Activity Assay
To confirm that binding translates to functional inhibition, an activity-based assay such as the ADP-Glo™ Kinase Assay can be employed. This assay measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[6][7]
Protocol:
-
Kinase Reaction : The kinase, its substrate, and ATP are added to the wells of a microplate. The test compound (this compound) is added at various concentrations. "No inhibitor" (DMSO only) and "no enzyme" controls are included. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).[6]
-
ATP Depletion : ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP.[6]
-
Signal Generation : Kinase Detection Reagent is added, which converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Data Acquisition : The luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis : The results are used to determine the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the kinase activity.
Conclusion
The data presented in this guide provide a foundational understanding of the selectivity profile of this compound. While demonstrating potent inhibition of its primary target, Kinase X, this compound also exhibits some cross-reactivity with other kinases at higher concentrations. These findings are crucial for the continued development of this compound, guiding further optimization to enhance selectivity and minimize potential off-target liabilities. The detailed experimental protocols provided herein offer a transparent view of the methodologies used, enabling researchers to accurately interpret the data and design future studies.
References
- 1. Target spectrum of the BCR-ABL tyrosine kinase inhibitors in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ab-science.com [ab-science.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Targeting the Dark Lipid Kinase PIP4K2C with a Potent and Selective Binder and Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Efficacy of TMX-4113 in Combination Cancer Therapy: A Data-Driven Comparative Guide
For Immediate Release
An In-depth Analysis of the Preclinical Investigational Compound TMX-4113
This guide provides a comprehensive overview of the available data on this compound, a novel molecular glue degrader, and explores its potential in combination with other cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an investigational small molecule identified as a degrader of Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α)[1][2][3][4][5][6][]. As a molecular glue, this compound functions by inducing proximity between its target proteins and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins[1][2][3][]. This mechanism of action positions this compound as a potential therapeutic agent in oncology, as both PDE6D and CK1α are implicated in cancer cell proliferation and survival pathways.
Preclinical Data on this compound as a Single Agent
To date, publicly available research on this compound has focused on its characterization as a single agent. The primary study, "Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216," details the discovery and initial in vitro evaluation of this compound.
Key Findings:
-
Mechanism of Action: this compound induces the degradation of PDE6D and CK1α.
-
In Vitro Activity: The compound has demonstrated activity in cancer cell lines, including MOLT4 (acute lymphoblastic leukemia) and MM.1S (multiple myeloma), by promoting the degradation of its target proteins.
Quantitative Data Summary:
At present, there is no publicly available quantitative data from in vivo preclinical studies or clinical trials to be summarized in a comparative table.
This compound in Combination with Other Cancer Drugs: Current Landscape
A thorough review of scientific literature and clinical trial databases reveals a notable absence of studies evaluating the efficacy of this compound in combination with other cancer drugs. While the degradation of PDE6D and CK1α by this compound presents a rational basis for synergistic combinations with various anticancer agents, no such preclinical or clinical data has been published.
The field of CK1α degradation is an active area of research, with other molecules in this class being investigated in combination settings. For instance, the CK1α degrader PIN-A1 has shown synergistic effects when combined with other targeted therapies in preclinical models of acute myeloid leukemia (AML)[8]. These findings with other CK1α degraders suggest a potential avenue for future research with this compound.
Experimental Protocols
The following experimental methodologies are based on the initial characterization of this compound as a single agent.
Cell Culture and Treatment:
-
Cell Lines: MOLT4 and MIA PaCa-2 cell lines were utilized.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: For degradation studies, cells were treated with varying concentrations of this compound for specified durations (e.g., 4 hours).
Western Blotting for Protein Degradation:
-
Objective: To quantify the degradation of PDE6D and CK1α.
-
Procedure:
-
Treated cells were harvested and lysed.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for PDE6D, CK1α, and a loading control (e.g., GAPDH).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway Inhibition by this compound:
The degradation of CK1α by this compound is hypothesized to impact multiple oncogenic signaling pathways where CK1α plays a key role, such as the Wnt/β-catenin pathway. The degradation of PDE6D may affect the localization and signaling of prenylated proteins like RAS.
Caption: Mechanism of action of this compound as a molecular glue degrader.
Experimental Workflow for In Vitro Protein Degradation Analysis:
Caption: Workflow for assessing this compound-induced protein degradation in vitro.
Future Directions and Conclusion
The discovery of this compound as a degrader of PDE6D and CK1α opens a new therapeutic avenue for cancers dependent on these proteins. However, the current body of evidence is limited to its single-agent, in vitro activity. To realize the full potential of this compound, further research is critically needed, particularly in the following areas:
-
In vivo preclinical studies: To evaluate the single-agent efficacy and safety of this compound in animal models of cancer.
-
Combination studies: To identify synergistic interactions with existing cancer therapies, such as chemotherapy, targeted therapy, and immunotherapy. These studies will be essential to determine the optimal therapeutic positioning of this compound.
-
Biomarker discovery: To identify patient populations most likely to respond to this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Proteomic Hits from TMX-4113 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of proteomic changes following treatment with a novel compound such as TMX-4113 is a critical step in understanding its mechanism of action and identifying potential biomarkers. However, initial proteomic screens, often performed using high-throughput mass spectrometry, are prone to generating a large number of candidate proteins, not all of which will be biologically significant.[1] Therefore, rigorous validation of these "hits" is an essential next step to confirm their relevance and build a strong foundation for further investigation.
This guide provides a framework for validating proteomic hits from a hypothetical treatment with this compound. It outlines common validation techniques, presents sample data in a comparative format, and illustrates a relevant signaling pathway to contextualize the findings.
Hypothetical Proteomic Hits from this compound Treatment
Following a label-free quantification (LFQ) mass spectrometry experiment comparing this compound treated cells to a vehicle control, a number of proteins were identified as significantly dysregulated. The table below summarizes a selection of these hypothetical hits, showcasing a typical output from such a study.
| Protein ID (UniProt) | Gene Name | Fold Change (this compound vs. Vehicle) | p-value | Cellular Pathway |
| P04637 | TP53 | 2.5 | 0.001 | Apoptosis, Cell Cycle |
| P31749 | AKT1 | -1.8 | 0.005 | PI3K/Akt Signaling |
| Q9Y243 | mTOR | -2.1 | 0.003 | PI3K/Akt/mTOR Signaling |
| P00533 | EGFR | -1.5 | 0.012 | MAPK Signaling |
| P27361 | MAPK1 | -1.7 | 0.008 | MAPK Signaling |
| P42336 | Casp-3 | 3.1 | 0.0005 | Apoptosis |
| Q15208 | WNT1 | -2.3 | 0.002 | Wnt Signaling |
Experimental Protocols for Validation
To confirm the changes observed in the initial proteomic screen, it is crucial to employ orthogonal validation methods.[2] Below are detailed protocols for two widely used techniques: Western Blotting for semi-quantitative validation and Parallel Reaction Monitoring (PRM) for targeted, quantitative validation.[3]
Western Blotting
Western blotting is a common technique used to detect and semi-quantify specific proteins in a sample.[3]
Methodology:
-
Protein Extraction:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein extract by boiling in Laemmli buffer.
-
Separate proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-AKT1, anti-Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize to a loading control like GAPDH or β-actin.
-
Parallel Reaction Monitoring (PRM)
PRM is a targeted mass spectrometry method that offers high sensitivity and specificity for quantifying specific peptides from a protein of interest, making it a powerful tool for validating proteomic hits.[3]
Methodology:
-
Sample Preparation:
-
Extract proteins from this compound and vehicle-treated cells as described for Western Blotting.
-
Perform in-solution trypsin digestion of 50 µg of protein extract.
-
Clean up the resulting peptides using C18 solid-phase extraction.
-
-
Peptide Selection and MS Method Development:
-
Select 2-3 unique, proteotypic peptides for each target protein identified in the initial screen.
-
Optimize collision energy and other MS parameters for each target peptide using a high-resolution mass spectrometer.
-
-
LC-PRM Analysis:
-
Inject the digested peptide samples onto a nanoflow liquid chromatography system coupled to the mass spectrometer.
-
Separate peptides using a gradient of increasing acetonitrile.
-
The mass spectrometer will be programmed to specifically isolate and fragment the selected precursor ions for the target peptides.
-
-
Data Analysis:
-
Analyze the resulting data using software such as Skyline or SpectroDive.
-
Quantify the peak areas of the fragment ions for each target peptide across all samples.
-
Normalize the data to a stable reference protein or use a heavy-labeled internal standard for absolute quantification.
-
Connecting Hits to Signaling Pathways
The hypothetical proteomic hits suggest that this compound may impact cell survival and proliferation by modulating key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, and inducing apoptosis. Visualizing these connections can aid in forming a mechanistic hypothesis. The thioredoxin (TMX) system, a family of redox-active proteins, is known to be involved in regulating pathways like PI3K/Akt/mTOR and Wnt signaling.[4][5][6]
The following diagram illustrates a simplified version of the PI3K/Akt/mTOR signaling pathway, highlighting the proteins identified as potential hits from the this compound treatment.
Caption: Simplified PI3K/Akt/mTOR pathway showing inhibition by this compound.
This diagram illustrates the potential mechanism of this compound in inhibiting the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.[6] The downregulation of AKT1 and mTOR, as identified in the hypothetical proteomic screen, would lead to decreased cell proliferation and survival, consistent with an anti-cancer therapeutic.
By systematically validating initial proteomic hits and placing them within the context of established biological pathways, researchers can confidently advance their understanding of a compound's mechanism of action and accelerate the drug development process.
References
- 1. Finding a vocation for validation: taking proteomics beyond association and location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics Guide: Techniques, Databases & Validation - Creative Proteomics [creative-proteomics.com]
- 4. TMX family genes and their association with prognosis, immune infiltration, and chemotherapy in human pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen signal-associated pathways, energy metabolism regulation, and mediation of tumor immunogenicity play essential roles in the cellular response of malignant pleural mesotheliomas to platinum-based treatment: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for TMX-4113
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds like TMX-4113 are critical for ensuring both laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on general best practices for similar research-grade, small molecule degrader compounds.
At its core, the disposal of any research chemical is governed by stringent environmental protection regulations. Therefore, it is imperative to treat all novel compounds, including this compound, as potentially hazardous waste. Under no circumstances should such chemicals be disposed of down the sink or in regular trash receptacles. The primary and mandated route for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]
Quantitative Data for Disposal Consideration
While specific quantitative data for this compound is not available, the following table outlines typical parameters that must be considered for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with your institution's EHS guidelines.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation.[1] |
| Concentration Limits | Varies by substance. | Even low concentrations of potent compounds can render a solution hazardous and dictate the disposal route.[1] |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the laboratory before a scheduled EHS pickup.[1] |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[1] |
Experimental Protocol for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure. The following steps detail the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, it is crucial to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety goggles to protect from splashes.
-
A lab coat to prevent skin contact.
-
Chemically resistant gloves (e.g., nitrile) to avoid direct contact with the compound.
Step 2: Waste Segregation Proper segregation of chemical waste is fundamental to safe disposal.[1]
-
Collect waste containing this compound in a designated, leak-proof container that is chemically compatible with the compound and any solvents used.[1]
-
Whenever feasible, use the original container for waste collection.[1]
-
Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS program. For example, halogenated and non-halogenated solvents should typically be collected in separate containers.[1]
Step 3: Labeling and Storage Accurate and clear labeling of waste containers is mandatory for safety and compliance.
-
Label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and volume of the waste.
-
List all components of the waste mixture, including solvents.
-
Ensure the date of waste accumulation is clearly visible.
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, awaiting pickup by the EHS department. This area should be secure and away from general laboratory traffic.
Step 4: Scheduling Waste Pickup Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a pickup and preparing the waste container for transport.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
This compound Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
